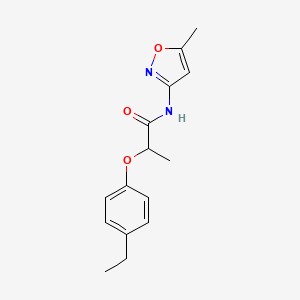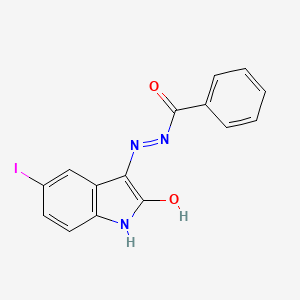![molecular formula C18H23N3O3 B6045570 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B6045570.png)
2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine, also known as MPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPM is a morpholine derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine exerts its effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound also inhibits the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels. Additionally, this compound has been shown to increase the levels of acetylcholine in the brain, which is involved in memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. Additionally, this compound has been shown to have good solubility in water and other solvents. However, one of the limitations of this compound is its stability. It has been shown to degrade over time, which can affect its potency and efficacy.
Orientations Futures
There are several future directions for 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine research. One area of research is the development of more stable analogs of this compound that can be used for therapeutic applications. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to understand the long-term effects of this compound and its potential side effects.
Méthodes De Synthèse
2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine can be synthesized using various methods. One of the commonly used methods involves the condensation of 4-methoxybenzylamine with 3-(1H-pyrazol-4-yl)propanoic acid, followed by the cyclization of the resulting intermediate with morpholine. Another method involves the reaction of 4-methoxybenzaldehyde with 3-(1H-pyrazol-4-yl)propanoyl chloride, followed by the addition of morpholine.
Propriétés
IUPAC Name |
1-[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]-3-(1H-pyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-16-5-2-14(3-6-16)10-17-13-21(8-9-24-17)18(22)7-4-15-11-19-20-12-15/h2-3,5-6,11-12,17H,4,7-10,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRQAYGHYSIRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CN(CCO2)C(=O)CCC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-butyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6045491.png)
![4-[3-(1H-pyrazol-4-yl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6045492.png)
![4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6045512.png)
![diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate](/img/structure/B6045514.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6045519.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6045537.png)
![methyl 5-ethyl-2-{[(isobutylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B6045547.png)
methanone](/img/structure/B6045552.png)


![3-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B6045573.png)

![N~2~-acetyl-N~1~-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N~1~-methylglycinamide](/img/structure/B6045595.png)
